molecular formula C6H6BN3O2 B3224762 Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl- CAS No. 1238337-04-6

Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl-

Cat. No.: B3224762
CAS No.: 1238337-04-6
M. Wt: 162.94 g/mol
InChI Key: YCAGNIQDPLSAPZ-UHFFFAOYSA-N
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Description

Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl- is a useful research compound. Its molecular formula is C6H6BN3O2 and its molecular weight is 162.94 g/mol. The purity is usually 95%.
The exact mass of the compound Imidazo[1,2-a]pyrimidin-3-ylboronic acid is 163.0553066 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-3-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-4-9-6-8-2-1-3-10(5)6/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAGNIQDPLSAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C2N1C=CC=N2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726088
Record name Imidazo[1,2-a]pyrimidin-3-ylboronic acid
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Molecular Weight

162.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238337-04-6
Record name B-Imidazo[1,2-a]pyrimidin-3-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1238337-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrimidin-3-ylboronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70726088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reductive Elimination:the Final Step of the Catalytic Cycle is Reductive Elimination. the Two Organic Groups Ar and R on the Palladium Ii Complex Couple and Are Eliminated from the Metal Center, Forming the Desired Biaryl Product, Ar R. This Process Reduces the Palladium from the +2 to the 0 Oxidation State, Thereby Regenerating the Active Pd 0 Catalyst, Which Can then Enter Another Cycle.nih.govrsc.orgthis Step is Typically Fast and Irreversible.

Applications in Advanced Organic Synthesis and Building Block Utility

Construction of Imidazo[1,2-a]pyrimidine-Containing Complex Molecular Architectures

The boronic acid functional group at the C3 position is strategically placed for synthetic diversification, enabling the construction of elaborate molecules centered around the imidazo[1,2-a]pyrimidine (B1208166) core. The most prominent application is in the Suzuki-Miyaura cross-coupling reaction, which is renowned for its mild conditions and broad functional group tolerance.

B-imidazo[1,2-a]pyrimidin-3-yl-boronic acid is an ideal coupling partner for a variety of aryl and heteroaryl halides or triflates. This reaction facilitates the synthesis of 3-aryl and 3-heteroaryl imidazo[1,2-a]pyrimidines, which are key structures in many biologically active compounds. While direct examples utilizing B-imidazo[1,2-a]pyrimidin-3-yl-boronic acid are not extensively documented in dedicated studies, the feasibility of this transformation is strongly supported by analogous reactions. For instance, the successful Suzuki-Miyaura coupling of polymer-bound 3-iodoimidazo[1,2-a]pyrimidine with various arylboronic acids demonstrates the reactivity of the C3 position in this type of transformation researchgate.net. This reverse-scenario reaction confirms that the palladium-catalyzed coupling is a viable strategy at this position.

The reaction would typically proceed as shown in the table below, allowing for the fusion or linkage of the imidazo[1,2-a]pyrimidine unit to other aromatic systems.

Coupling Partner (Ar-X)Catalyst SystemProductPotential Application
4-BromotoluenePd(PPh₃)₄, Na₂CO₃3-(p-tolyl)imidazo[1,2-a]pyrimidineMedicinal Chemistry Scaffolds
2-ChloropyridineXPhosPdG2, K₃PO₄3-(pyridin-2-yl)imidazo[1,2-a]pyrimidineLigand Development
Naphthalene-1-triflatePd(OAc)₂, SPhos3-(naphthalen-1-yl)imidazo[1,2-a]pyrimidineFunctional Materials

This table represents expected outcomes based on established Suzuki-Miyaura coupling methodologies.

The synthesis of bi-heterocyclic and poly-heterocyclic systems is a cornerstone of modern medicinal chemistry. B-imidazo[1,2-a]pyrimidin-3-yl-boronic acid serves as a key reagent for accessing complex scaffolds containing multiple nitrogen atoms. By coupling this boronic acid with halogenated nitrogen-containing heterocycles (e.g., pyridines, pyrazines, indoles), chemists can assemble novel molecular frameworks. Such structures are of significant interest as they can interact with a wide range of biological targets. The ability to perform these couplings on unprotected nitrogen-rich heterocycles, a known challenge in catalysis, has seen significant progress, further expanding the potential applications of this building block nih.gov.

Role as a Key Precursor in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. The most common MCRs used to synthesize the imidazo[1,2-a]pyrimidine scaffold, such as the Groebke-Blackburn-Bienaymé reaction (GBBR), build the heterocyclic core from simpler, acyclic precursors mdpi.commdpi.comresearchgate.net.

Therefore, B-imidazo[1,2-a]pyrimidin-3-yl-boronic acid does not typically function as a primary reactant within these scaffold-forming MCRs. Instead, its utility lies in post-MCR modifications. A complex imidazo[1,2-a]pyrimidine can be synthesized via an MCR, followed by C-H borylation or a halogenation/borylation sequence at the 3-position to install the boronic acid handle. This product can then be used in subsequent diversification steps, effectively bridging MCR-based synthesis with cross-coupling chemistry.

Strategies for Late-Stage Functionalization Utilizing the Boronic Acid Motif

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, biologically active molecule in the final steps of its synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without re-synthesizing the entire molecule.

B-imidazo[1,2-a]pyrimidin-3-yl-boronic acid is an exemplary tool for LSF. Once the imidazo[1,2-a]pyrimidine core, potentially bearing complex functionality at other positions, has been assembled, the boronic acid at C3 acts as a versatile anchor point for introducing new substituents. The stability and selective reactivity of the boronic acid group make it ideal for this purpose mdpi.com. This strategy allows medicinal chemists to fine-tune the pharmacological properties of a lead compound by introducing a wide range of aryl, heteroaryl, or vinyl groups at a late stage.

Hypothetical LSF Workflow:

Synthesis of Core: A complex imidazo[1,2-a]pyrimidine is synthesized with a placeholder (e.g., an iodine atom) at the C3 position.

Installation of Boronic Acid: The C3-iodo intermediate is converted to B-imidazo[1,2-a]pyrimidin-3-yl-boronic acid pinacol (B44631) ester via Miyaura borylation.

Diversification: The resulting boronic acid derivative is subjected to a panel of Suzuki-Miyaura cross-coupling reactions with diverse (hetero)aryl halides to generate a library of analogues for biological screening.

Contribution to Diversity-Oriented Synthesis (DOS) Enabled by B-imidazo[1,2-a]pyrimidin-3-yl-boronic Acid

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules to explore novel areas of chemical space and identify new biological probes or drug leads. B-imidazo[1,2-a]pyrimidin-3-yl-boronic acid is a valuable reagent in DOS campaigns focused on the imidazo[1,2-a]pyrimidine scaffold.

Derivatization and Functionalization Strategies of Boronic Acid, B Imidazo 1,2 a Pyrimidin 3 Yl

Modifications of the Boronic Acid Functionality

The boronic acid group is a versatile functional handle, but its free form can be prone to dehydration to form boroxines or undergo protodeboronation under certain conditions. Conversion to more stable derivatives like boronate esters or organotrifluoroborates is a common strategy to improve shelf-life, handling, and reactivity in subsequent chemical transformations.

Boronic acids are frequently converted into boronate esters, most commonly pinacol (B44631) esters, to enhance their stability and air-tolerance. This transformation is typically an equilibrium process favored by the removal of water. While direct synthesis of heterocyclic boronate esters from the corresponding halides is a prevalent method, the esterification of the isolated boronic acid is also a standard procedure. google.comresearchgate.net

A general and widely used method for this conversion involves the reaction of the boronic acid with a diol, such as pinacol, in a suitable solvent with azeotropic removal of water. Another approach involves simple grinding of the boronic acid and the diol, which can provide the boronic ester in excellent yield without the need for a solvent. researchgate.net For B-imidazo[1,2-a]pyrimidin-3-yl-boronic acid, this conversion enhances its utility in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, by providing a well-defined, monomeric boron species. google.com

Table 1: Representative Conditions for Boronate Ester Formation

Boronic Acid SubstrateReagentConditionsProductReference
Aryl/Heteroaryl Boronic AcidPinacolToluene, reflux with Dean-Stark trapAryl/Heteroaryl Pinacol Boronate researchgate.net
Aryl/Heteroaryl Boronic AcidPinacolSolvent-free grinding, room temp.Aryl/Heteroaryl Pinacol Boronate researchgate.net

Potassium organotrifluoroborate salts (R-BF₃K) represent another stable and highly crystalline class of boronic acid derivatives. They are generally more stable towards oxidation and hydrolysis than the corresponding boronic acids and esters. The conversion is typically achieved by reacting the boronic acid or its ester with potassium hydrogen difluoride (KHF₂) in an aqueous or mixed aqueous/organic solvent system. nih.govresearchgate.net

This transformation yields a nucleophilic boron species that exhibits distinct reactivity in cross-coupling reactions. For instance, potassium acyltrifluoroborates can be synthesized via a palladium-catalyzed cross-coupling of boronic acids with a specific thioimidate KAT transfer reagent, showcasing the unique reactivity pathways available to these derivatives. nih.govresearchgate.net The preparation of potassium imidazo[1,2-a]pyrimidin-3-yl-trifluoroborate would provide an alternative, robust building block for synthetic applications.

Table 2: General Method for Potassium Organotrifluoroborate Synthesis

Starting MaterialReagentSolventProductReference
Aryl/Heteroaryl Boronic AcidKHF₂H₂O / MethanolPotassium Aryl/Heteroaryltrifluoroborate nbn-resolving.org
Aryl/Heteroaryl Boronic Acid Pinacol EsterKHF₂H₂O / AcetonePotassium Aryl/Heteroaryltrifluoroborate nih.gov

Post-Coupling Functionalization of the Imidazo[1,2-a]pyrimidine (B1208166) Core

Once the imidazo[1,2-a]pyrimidine-3-boronic acid or its derivative is utilized in a coupling reaction, the resulting product, which now bears the intact heterocyclic core, can be further functionalized. This allows for the late-stage introduction of diverse substituents.

The imidazo[1,2-a]pyrimidine ring system is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and therefore the primary site for such reactions. osi.lv In cases where the C3 position is already substituted (e.g., following a Suzuki coupling using the 3-boronic acid), other positions on the ring can be targeted, although this is less common. Key electrophilic substitution reactions include halogenation and formylation.

Halogenation : Direct halogenation of the imidazo[1,2-a]pyridine (B132010) core, a closely related system, at the C3 position can be achieved using various reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or sodium chlorite/bromite. nih.govresearchgate.netrsc.org This provides a versatile handle for subsequent cross-coupling reactions.

Vilsmeier-Haack Formylation : The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method to introduce a formyl group (-CHO) onto electron-rich aromatic rings. wikipedia.org This reaction proceeds regioselectively at the C3 position of imidazo[1,2-a]pyrimidines, yielding 3-carbaldehyde derivatives that are valuable precursors for synthesizing Schiff bases, chalcones, and other analogs. nih.gov

Table 3: Common Electrophilic Aromatic Substitution Reactions

ReactionReagent(s)Position of SubstitutionProduct Functional GroupReference
BrominationN-Bromosuccinimide (NBS)C3-Br researchgate.net
ChlorinationSodium Chlorite (NaClO₂) / Acetic AcidC3-Cl nih.gov
FormylationPOCl₃ / DMFC3-CHO wikipedia.orgnih.gov

The pyrimidine (B1678525) ring within the imidazo[1,2-a]pyrimidine scaffold is electron-deficient, making it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present. bhu.ac.in While the imidazole (B134444) portion is electron-rich, the pyrimidine part can undergo nucleophilic displacement of leaving groups (like halides) at the C5 or C7 positions.

For example, a chloro-substituted imidazo[1,2-a]pyrimidine can react with various nucleophiles, such as amines or alkoxides, to generate substituted derivatives. These reactions are fundamental in building molecular complexity around the core scaffold.

Targeted Synthesis of Structurally Related Analogs through Specific Modifications

The derivatization strategies mentioned above enable the targeted synthesis of a wide array of analogs. Starting from a common intermediate, such as an imidazo[1,2-a]pyrimidine-3-carbaldehyde (B8735) (obtained via Vilsmeier-Haack reaction), a library of compounds can be generated. mdpi.com For example, condensation of the 3-carbaldehyde with various acetophenones via a Claisen-Schmidt reaction produces 3-acyl imidazo[1,2-a]pyrimidines. mdpi.com Similarly, reaction with secondary amines and formaldehyde (B43269) in a Mannich reaction can introduce aminoalkyl groups at the C3 position. mdpi.com These multi-component reactions are highly efficient for creating diverse molecular structures from a single, functionalized heterocyclic precursor. mdpi.comrsc.org

Advanced Analytical and Spectroscopic Methodologies in Research on Boronic Acid, B Imidazo 1,2 a Pyrimidin 3 Yl

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl-, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecular framework.

¹H NMR spectroscopy is used to identify the number and connectivity of hydrogen atoms. In the case of the target molecule, distinct signals are expected for the protons on the imidazo[1,2-a]pyrimidine (B1208166) core. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and spatial relationship of neighboring protons. For instance, the protons on the pyrimidine (B1678525) ring typically appear at lower field due to the electron-withdrawing nature of the nitrogen atoms. nih.govnih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the imidazo[1,2-a]pyrimidine ring system and the boronic acid group will produce a distinct resonance. acs.org The chemical shift of the carbon atom directly attached to the boron (C3) is of particular interest as it is directly influenced by the electropositive nature of the boron atom. nih.gov

¹¹B NMR spectroscopy is specifically used to probe the environment of the boron nucleus. Boronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum. nih.govsdsu.edu The chemical shift is sensitive to the electronic properties of the substituents on the boron atom and its coordination state. For arylboronic acids, these shifts generally appear in a characteristic range, providing direct evidence for the presence and nature of the boronic acid moiety. acs.orgresearchgate.net

Table 1: Illustrative NMR Data for Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl-
Nucleus Atom Position Predicted Chemical Shift (δ, ppm) Notes
¹HH-2~8.1 - 8.3Singlet
¹HH-5~8.6 - 8.8Doublet of doublets
¹HH-6~7.0 - 7.2Doublet of doublets
¹HH-7~8.5 - 8.7Doublet of doublets
¹HB(OH)₂~5.0 - 6.0Broad singlet, exchangeable with D₂O
¹³CC-2~145 - 148
¹³CC-3~115 - 120Carbon attached to Boron
¹³CC-5~150 - 153
¹³CC-6~108 - 112
¹³CC-7~131 - 134
¹³CC-8a~146 - 149Bridgehead carbon
¹¹BB-3~28 - 33Broad signal, typical for arylboronic acids

Note: The data in the table above is illustrative and represents typical chemical shift ranges for this class of compounds based on spectral data from analogous imidazo[1,2-a]pyrimidine and arylboronic acid structures. nih.govnih.govsdsu.edu

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) , often coupled with electrospray ionization (ESI), is employed to determine the exact mass of the molecular ion. This allows for the calculation of the elemental formula with high accuracy, serving as a primary method for confirming the identity of Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl-.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, researchers can deduce the structural components of the molecule. For the imidazo[1,2-a]pyrimidine core, characteristic fragmentation patterns include the cleavage of the fused ring system. nih.gov A common fragmentation pathway for boronic acids involves the loss of water (H₂O) from the B(OH)₂ group. libretexts.org Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the boronic acid group to the heterocyclic core.

Table 2: Predicted High-Resolution Mass Spectrometry Data for Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl-
Ion Formula Calculated m/z Description
[M+H]⁺C₇H₈BN₂O₂163.0673Protonated molecular ion
[M-H₂O+H]⁺C₇H₆BN₂O145.0568Loss of water from the boronic acid moiety
[M-B(OH)₂+H]⁺C₇H₆N₂118.0531Cleavage of the C-B bond
FragmentC₅H₄N₂92.0374Fragment from pyrimidine ring cleavage

Note: The fragmentation data presented is hypothetical, based on common fragmentation patterns observed for related heterocyclic and boronic acid compounds.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique is unparalleled in its ability to determine precise bond lengths, bond angles, and torsional angles, thereby confirming the absolute stereochemistry and preferred conformation of Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl-.

The analysis would confirm the planarity of the fused imidazo[1,2-a]pyrimidine ring system. A key structural feature of arylboronic acids revealed by crystallography is their propensity to form intermolecular hydrogen bonds between the hydroxyl groups, often resulting in dimeric structures in the crystal lattice. wiley-vch.de The crystallographic data also provides precise measurements of the C-B bond length and the O-B-O bond angle, confirming the trigonal planar geometry around the sp²-hybridized boron atom. wiley-vch.de This technique is crucial for understanding the solid-state packing and intermolecular interactions that can influence the physical properties of the compound. nih.gov

Table 3: Representative Crystallographic Data for a Heterocyclic Boronic Acid
Parameter Illustrative Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.5 - 5.0
b (Å)14.0 - 15.0
c (Å)19.0 - 20.0
α, β, γ (°)90, 90, 90
Volume (ų)1200 - 1500
Z (molecules/unit cell)4
C-B bond length (Å)~1.56
B-O bond length (Å)~1.37

Note: The parameters listed are illustrative and based on published crystal structures for other heterocyclic boronic acids, such as benserazide hydrochloride. researchgate.net

Advanced Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are essential for the separation and purification of the target compound from reaction mixtures and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl-. Reversed-phase chromatography is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net The development of a robust method requires careful optimization of the mobile phase composition (e.g., acetonitrile and water), pH, and additives (e.g., formic acid or ammonium acetate) to achieve good peak shape and resolution from impurities.

The analysis of boronic acids can present challenges due to their tendency to undergo dehydration to form cyclic anhydrides (boroxines) or hydrolysis if in an ester form. nih.gov Method development often involves strategies to stabilize the analyte, such as using an aprotic diluent for sample preparation or employing a specific mobile phase pH to ensure consistent results. nih.govsciex.com Detection is typically performed using a photodiode array (PDA) or UV detector set to a wavelength where the imidazo[1,2-a]pyrimidine chromophore absorbs strongly.

Table 4: Example UPLC Method for Purity Analysis
Parameter Condition
System UPLC with PDA Detector
Column C18-based, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 7 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm
Injection Volume 1 µL
Sample Diluent Acetonitrile

Note: The UPLC method described is a representative example for the analysis of arylboronic acids and may require optimization for Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl-. researchgate.net

Computational and Theoretical Studies on Boronic Acid, B Imidazo 1,2 a Pyrimidin 3 Yl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl-, DFT calculations would be instrumental in understanding its fundamental chemical properties.

Researchers would typically begin by optimizing the geometry of the molecule to find its most stable three-dimensional conformation. Subsequent calculations could then determine a variety of electronic properties. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Other reactivity descriptors that can be calculated include:

Molecular Electrostatic Potential (MEP): This provides a map of the electrostatic potential on the molecule's surface, indicating regions that are prone to electrostatic interactions.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to provide a quantitative measure of the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl-, MD simulations would provide insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological receptor.

A typical MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and then calculating the forces between the atoms and the resulting motions over a specific period. This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the energetic barriers between these conformations.

MD simulations are particularly valuable for understanding intermolecular interactions. For example, they can be used to study how the boronic acid group interacts with diols, a characteristic reaction of boronic acids. The simulations can reveal the specific hydrogen bonding patterns and other non-covalent interactions that stabilize the complex. In a biological context, MD simulations could be employed to model the interaction of Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl- with a target protein, providing insights into its potential as a drug candidate.

Prediction of Reaction Pathways and Transition States in Boronic Acid Transformations

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions. For transformations involving Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl-, such as its esterification with diols or its participation in cross-coupling reactions, theoretical calculations can map out the entire reaction pathway.

This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By calculating the energies of these species, the activation energy barrier for the reaction can be determined, providing a quantitative prediction of how fast the reaction will proceed.

Techniques such as transition state theory can be combined with quantum chemical calculations (like DFT) to compute reaction rate constants. These theoretical predictions can then be compared with experimental data to validate the proposed mechanism. Such studies are invaluable for optimizing reaction conditions and designing new catalysts for reactions involving this boronic acid.

Quantitative Structure-Reactivity Relationships (QSRR) in Boronic Acid-Mediated Processes

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that relate the chemical structure of a series of compounds to their reactivity in a particular process. For processes mediated by boronic acids, such as their binding affinity to diols or their efficiency in cross-coupling reactions, QSRR models can be developed to predict the reactivity of new, unsynthesized compounds.

To build a QSRR model for a series of boronic acids related to Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl-, a dataset of compounds with known reactivities would be required. A wide range of molecular descriptors would then be calculated for each compound. These descriptors can be based on the molecule's topology, geometry, or electronic structure.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that best correlates the molecular descriptors with the observed reactivity. A well-validated QSRR model can then be used to predict the reactivity of new boronic acid derivatives, guiding the design of compounds with desired properties. This approach can significantly accelerate the discovery and optimization of new reagents and catalysts.

Future Perspectives and Emerging Directions in Research on Boronic Acid, B Imidazo 1,2 a Pyrimidin 3 Yl

Integration into Automated and Flow Chemistry Platforms for Scalable Synthesis

The transition from traditional batch synthesis to automated and continuous flow platforms represents a significant leap forward for the production of complex molecules like Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl-. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher reproducibility, and the potential for straightforward scalability.

For the synthesis of imidazo[1,2-a]pyrimidine (B1208166) boronic acids, a flow-based system could automate the key steps, such as the initial condensation and cyclization to form the core, followed by a downstream borylation reaction. This would enable the on-demand, scalable production of the target compound, facilitating its broader use in both academic research and industrial applications.

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Advances in catalysis are central to improving the synthesis of imidazo[1,2-a]pyrimidine derivatives. The development of novel catalytic systems is geared towards achieving higher yields, milder reaction conditions, and greater functional group tolerance, all while adhering to the principles of green chemistry. mdpi.com

Recent research has explored a variety of innovative catalysts for the synthesis of the core imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine (B132010) scaffolds. mdpi.comresearchgate.netmdpi.com These include:

Nanoparticle Catalysis : Gold nanoparticles have been successfully employed as catalysts for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines, offering an environmentally friendly process with high yields. mdpi.com

Perovskite-Type Oxides : Materials such as LaMnO3 have shown excellent, reusable catalytic activity for imidazo[1,2-a]pyridine synthesis under solvent-free conditions. researchgate.net

Solid-Supported Catalysts : Basic alumina (B75360) (Al2O3) has been used as an eco-friendly catalyst under microwave irradiation, demonstrating good catalytic efficiency. mdpi.com

The table below summarizes some of the novel catalytic systems being explored for the synthesis of the imidazo[1,2-a]pyrimidine scaffold and its analogues.

Catalyst TypeSpecific ExampleScaffoldKey Advantages
NanoparticlesGold Nanoparticles (AuNPs)Imidazo[1,2-a]pyrimidineGreen chemistry conditions, high yields, mild conditions. mdpi.com
Perovskite OxidesLanthanum Manganite (LaMnO3)Imidazo[1,2-a]pyridineReusable, solvent-free conditions, excellent activity. researchgate.net
Metal OxidesBasic Alumina (Al2O3)Imidazo[1,2-a]pyrimidineEnvironmentally friendly, efficient with microwave irradiation. mdpi.com
Photoredox CatalystsRose Bengal, Eosin YImidazo[1,2-a]pyridineVisible-light induced, radical-based C-H functionalization. researchgate.netnih.gov

These advancements in catalysis are directly applicable to improving the synthesis of Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl-, particularly for the formation of the heterocyclic core and the crucial C-B bond forming step.

Exploration of New Reaction Classes Beyond Conventional Cross-Coupling Chemistries

While boronic acids are most famously used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), a significant area of future research lies in the exploration of new reaction classes for both the synthesis and subsequent transformation of these compounds. For Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl-, this involves developing novel methods for its own creation and utilizing the imidazo[1,2-a]pyrimidine core in reactions beyond traditional couplings.

A particularly promising frontier is the use of visible-light photoredox catalysis for direct C-H functionalization. nih.gov This strategy allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Research on the related imidazo[1,2-a]pyridine scaffold has demonstrated the potential of this approach. For example, a visible-light-induced, C-5 selective C-H radical borylation of imidazo[1,2-a]pyridines has been developed. researchgate.net This Minisci-type radical reaction provides a novel and sustainable protocol for installing a boron moiety onto the heterocyclic ring, offering an alternative to traditional methods. researchgate.net

Expanding such radical-based and photo-induced methodologies to the imidazo[1,2-a]pyrimidine system could provide new, highly selective pathways to Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl- and its isomers. These new reaction classes represent a paradigm shift, moving away from pre-functionalized starting materials towards the direct and selective modification of the core heterocycle.

Potential Applications as a Chemical Building Block in Advanced Materials Science

The utility of the imidazo[1,2-a]pyrimidine scaffold is not limited to medicinal chemistry. Its unique structural and electronic properties make it an attractive building block for advanced materials. rsc.org The nitrogen-rich, fused heterocyclic system possesses a planar structure and inherent photophysical properties that can be harnessed for applications in materials science.

Derivatives of the imidazo[1,2-a]pyrimidine core are known to be components of organic fluorophores. nih.gov This suggests that by incorporating the Boronic acid, B-imidazo[1,2-a]pyrimidin-3-yl- unit into larger conjugated systems via cross-coupling reactions, novel fluorescent materials could be developed. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents.

Furthermore, the presence of multiple nitrogen atoms makes the imidazo[1,2-a]pyrimidine scaffold an excellent candidate for use as a ligand in the construction of metal-organic frameworks (MOFs) or coordination polymers. The directionality and rigidity of the boronic acid group, combined with the coordinating ability of the nitrogen atoms, could lead to the formation of highly ordered, porous materials with potential applications in gas storage, catalysis, and separation technologies. The exploration of this scaffold in material science remains a nascent but highly promising research direction.

Q & A

Q. What synthetic strategies are effective for preparing B-imidazo[1,2-a]pyrimidin-3-yl-boronic acid derivatives?

The synthesis of boronic acid-containing heterocycles, such as B-imidazo[1,2-a]pyrimidin-3-yl derivatives, often employs multicomponent reactions (MCRs) to assemble complex scaffolds efficiently. For example, one-pot MCRs involving nitromethylene intermediates and aromatic aldehydes enable rapid access to fused imidazo-pyrimidine systems . Key steps include:

  • Building block diversification : Use of automated mass spectrometry (MS) to monitor reaction performance and optimize boronic acid reactivity in MCRs .
  • Prodrug synthesis : Boronic acids are often synthesized as esters or protected intermediates due to purification challenges, followed by hydrolysis to the free acid .

Q. How can structural characterization of boronic acid derivatives be optimized to address dehydration/cyclization artifacts?

Boronic acids are prone to dehydration, forming boroxines (trimers), which complicate MS analysis. Methodological solutions include:

  • Derivatization with diols : Cyclic boronic esters (e.g., with 2,3-butanedione) stabilize the compound for MALDI-MS, eliminating boroxine interference .
  • Ortho-substitution : Introducing groups like ortho-amino methyl prevents trimerization by steric hindrance .
  • X-ray crystallography : Resolves ambiguous structural features, as demonstrated for imidazo[1,2-a]pyrimidine analogs .

Q. What biological targets are associated with imidazo[1,2-a]pyrimidin-3-yl-boronic acids in drug discovery?

These compounds are explored as reversible covalent inhibitors targeting:

  • Proteasomes : Boronic acids like bortezomib bind the proteasome’s threonine residue, inhibiting protein degradation and showing efficacy in cancer models .
  • Glycoproteins : Boronic acids interact with diols on glycoproteins, enabling applications in biosensing and targeted drug delivery .

Advanced Research Questions

Q. How can researchers resolve contradictions in boronic acid-glycoprotein binding specificity?

While boronic acids selectively bind glycoproteins via diol interactions, non-specific secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. Strategies include:

  • Buffer optimization : Using high-pH borate buffers minimizes non-specific binding while enhancing diol affinity .
  • Surface engineering : Immobilizing boronic acids on carboxymethyl dextran-coated substrates improves selectivity for terminal saccharides .

Q. What experimental approaches enhance the therapeutic efficacy of boronic acid-based proteasome inhibitors?

Bortezomib’s success stems from rational design combining substrate mimicry and boronic acid electrophilicity. Advanced strategies include:

  • Peptide boronic acid libraries : Screening for improved potency and selectivity using automated MS-guided synthesis .
  • Pharmacokinetic modulation : Prodrug formulations (e.g., ester precursors) enhance solubility and reduce off-target effects .

Q. How can boronic acid thermal stability be leveraged for material science applications?

Thermogravimetric analysis (TGA) reveals that aromatic boronic acids (e.g., pyrene-1-boronic acid) exhibit exceptional thermal stability (>600°C), making them candidates for:

  • Flame-retardant polymers : Boroxine crosslinks formed during degradation enhance material integrity .
  • High-temperature sensors : Functionalized boronic acids in conjugated polymeric nanoparticles enable glucose detection under harsh conditions .

Q. What methodologies enable sensitive detection of boronic acid-bacterial interactions?

Fluorescent boronic acid-carbon dots (B-CDs) exploit glycolipid-diol interactions on bacterial surfaces:

  • Gram-positive specificity : B-CDs bind preferentially to teichoic acids in Gram-positive bacteria, enabling selective detection via fluorescence quenching .
  • Surface functionalization : Covalent attachment of boronic acids to carbon dots enhances binding affinity and sensor stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.